Aqueous Ionization State: 2,6-Dimethylpyrimidine-4-thiol Is ~7 Orders of Magnitude More Acidic Than Its 2-Thiol Isomer
The predicted acid dissociation constant (pKₐ) of 2,6-dimethylpyrimidine-4-thiol is approximately 1.63, compared with a predicted pKₐ of approximately 8.46 for the positional isomer 4,6-dimethylpyrimidine-2-thiol . This represents a ΔpKₐ of ~6.8 log units, meaning the 4-thiol isomer exists predominantly as the thiolate anion under conditions where the 2-thiol isomer remains largely protonated. At pH 7.4, for example, the 4-thiol will be >99.999% deprotonated while the 2-thiol will be >90% protonated, leading to fundamentally different solubility, nucleophilicity, and metal-binding behavior .
| Evidence Dimension | Acid dissociation constant (pKₐ, predicted) |
|---|---|
| Target Compound Data | pKₐ ≈ 1.63 ± 0.70 |
| Comparator Or Baseline | 4,6-Dimethylpyrimidine-2-thiol; pKₐ ≈ 8.46 ± 0.10 |
| Quantified Difference | ΔpKₐ ≈ 6.8 log units (approximately 6.3 × 10⁶-fold difference in Kₐ) |
| Conditions | Predicted values from ChemicalBook/ChemHome123 databases; experimental verification pending. |
Why This Matters
A 7-log difference in acidity dictates which species is the active nucleophile, which charge state dominates at physiological pH, and whether the compound behaves as a metal-chelating thiolate or a neutral hydrogen-bond donor, making the two isomers non-interchangeable in biochemical assays, coordination chemistry, and formulation development.
